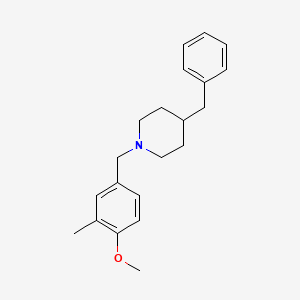
4-benzyl-1-(4-methoxy-3-methylbenzyl)piperidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-benzyl-1-(4-methoxy-3-methylbenzyl)piperidine is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. It belongs to the class of piperidine derivatives and has been found to exhibit promising pharmacological properties.
作用机制
The exact mechanism of action of 4-benzyl-1-(4-methoxy-3-methylbenzyl)piperidine is not yet fully understood. However, it has been proposed to act on the GABAergic system by enhancing the activity of GABA receptors, thereby reducing neuronal excitability and preventing seizures (Chen et al., 2016). It has also been suggested to modulate the activity of NMDA receptors and inhibit the release of pro-inflammatory cytokines (Wang et al., 2019).
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits significant anticonvulsant activity in animal models (Chen et al., 2016). It has also been found to possess neuroprotective properties by reducing oxidative stress and inflammation in the brain (Wang et al., 2019). Furthermore, it has been reported to exhibit analgesic effects by reducing pain sensitivity in animal models (Wang et al., 2019).
实验室实验的优点和局限性
One advantage of using 4-benzyl-1-(4-methoxy-3-methylbenzyl)piperidine in lab experiments is its potential therapeutic applications. It has been found to exhibit significant anticonvulsant, neuroprotective, and analgesic properties. However, one limitation is that its exact mechanism of action is not yet fully understood, which may hinder its development as a therapeutic agent.
未来方向
There are several future directions for research on 4-benzyl-1-(4-methoxy-3-methylbenzyl)piperidine. One potential direction is to further investigate its mechanism of action and identify its molecular targets. This could provide insights into its therapeutic potential and aid in the development of new drugs. Additionally, it would be interesting to explore its potential applications in other neurological disorders, such as Alzheimer's disease and Parkinson's disease. Finally, more studies are needed to evaluate its safety and efficacy in humans, which could pave the way for its clinical development.
Conclusion:
In conclusion, this compound is a chemical compound that exhibits promising pharmacological properties. It has been found to possess significant anticonvulsant, neuroprotective, and analgesic properties. Although its exact mechanism of action is not yet fully understood, it holds potential as a therapeutic agent for various neurological disorders. Further research is needed to elucidate its mechanism of action, identify its molecular targets, and evaluate its safety and efficacy in humans.
合成方法
The synthesis of 4-benzyl-1-(4-methoxy-3-methylbenzyl)piperidine involves the reaction of 4-methoxy-3-methylbenzyl chloride with benzylamine in the presence of sodium hydride. The resulting intermediate is then reacted with piperidine in the presence of palladium on carbon and hydrogen gas to yield the final product. This method has been reported in a research article by Chen et al. (2016).
科学研究应用
Research on 4-benzyl-1-(4-methoxy-3-methylbenzyl)piperidine has primarily focused on its potential therapeutic applications. It has been found to exhibit significant anticonvulsant activity in animal models (Chen et al., 2016). Additionally, it has been reported to possess neuroprotective, anti-inflammatory, and analgesic properties (Chen et al., 2016; Wang et al., 2019).
属性
IUPAC Name |
4-benzyl-1-[(4-methoxy-3-methylphenyl)methyl]piperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO/c1-17-14-20(8-9-21(17)23-2)16-22-12-10-19(11-13-22)15-18-6-4-3-5-7-18/h3-9,14,19H,10-13,15-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZRMIWOFYBDEJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CN2CCC(CC2)CC3=CC=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

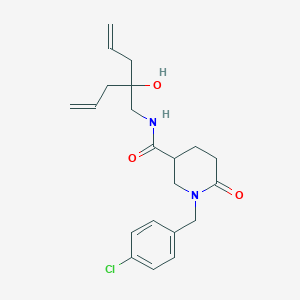
![2-({[4-(1-naphthylmethyl)-1-piperazinyl]imino}methyl)phenol](/img/structure/B6017709.png)
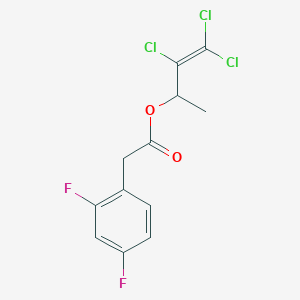
![ethyl 3-(2,4-difluorobenzyl)-1-[(3,5-dimethyl-4-isoxazolyl)sulfonyl]-3-piperidinecarboxylate](/img/structure/B6017717.png)
![1-(4-fluorobenzyl)-3-hydroxy-3-({[(5-methyl-2-furyl)methyl]amino}methyl)-2-piperidinone](/img/structure/B6017719.png)
![4-(3-methoxyphenyl)-3-methyl-1-[1,2,4]triazolo[4,3-b]pyridazin-6-yl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6017723.png)
![3-{[(3-chlorobenzyl)amino]methyl}-1-(cyclobutylmethyl)-3-hydroxy-2-piperidinone](/img/structure/B6017747.png)
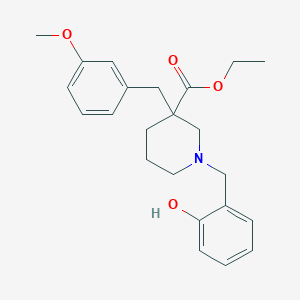
![N-(2-chlorobenzyl)-3-{1-[3-(dimethylamino)benzoyl]-3-piperidinyl}propanamide](/img/structure/B6017759.png)
![1-[4-(phenylethynyl)benzoyl]-4-(3-phenyl-2-propen-1-yl)piperazine](/img/structure/B6017778.png)
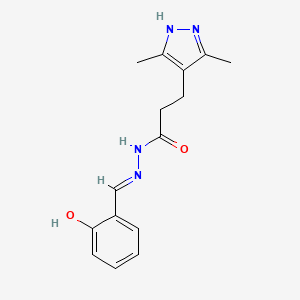
![N-[(3-benzyl-1,2,4-oxadiazol-5-yl)methyl]-N-(2-methoxyethyl)-2-propanamine](/img/structure/B6017791.png)

